Preclinical Evaluation of Vevorisertib: An In-depth Technical Guide for Solid Tumor Research
Preclinical Evaluation of Vevorisertib: An In-depth Technical Guide for Solid Tumor Research
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Vevorisertib (formerly ARQ 751) is a potent, selective, and orally active allosteric pan-AKT inhibitor that has demonstrated significant anti-tumor activity in a range of preclinical solid tumor models. This technical guide provides a comprehensive overview of the preclinical data for Vevorisertib, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols utilized in its evaluation. The information is intended to serve as a resource for researchers in oncology and drug development, facilitating further investigation into the therapeutic potential of Vevorisertib.
Introduction
The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) signaling pathway is one of the most frequently dysregulated pathways in human cancer, playing a critical role in cell proliferation, survival, and metabolism. The serine/threonine kinase AKT is a central node in this pathway, and its hyperactivation, through genetic alterations such as mutations in PIK3CA, AKT1, or loss of the tumor suppressor PTEN, is a key driver of tumorigenesis in numerous solid tumors. Vevorisertib is a next-generation pan-AKT inhibitor designed to target AKT isoforms 1, 2, and 3, including the activating E17K mutation in AKT1. This document summarizes the key preclinical findings that form the basis for the ongoing clinical development of Vevorisertib.
Mechanism of Action
Vevorisertib is an allosteric inhibitor that binds to both the active and inactive conformations of AKT. This binding prevents the crucial plasma membrane translocation of AKT, a pivotal step in its activation, thereby inhibiting downstream signaling.[1] Vevorisertib effectively suppresses the phosphorylation of AKT at both Ser473 and Thr308, as well as the phosphorylation of downstream effectors such as proline-rich AKT substrate of 40 kDa (PRAS40).
Signaling Pathway
The following diagram illustrates the PI3K/AKT/mTOR pathway and the point of intervention for Vevorisertib.
Quantitative Data
Biochemical Potency
Vevorisertib demonstrates high potency against all three AKT isoforms in biochemical assays.
| Target | IC50 (nM) | Reference |
| AKT1 | 0.55 | [1][2][3] |
| AKT2 | 0.81 | [1][2][3] |
| AKT3 | 1.31 | [1][2][3] |
Binding Affinity
The dissociation constants (Kd) highlight the strong binding of Vevorisertib to both wild-type and mutant AKT1.
| Target | Kd (nM) | Reference |
| Wild-Type AKT1 | 1.2 | [1][3] |
| AKT1-E17K Mutant | 8.6 | [1][3] |
In Vitro Anti-proliferative Activity
Vevorisertib has shown potent anti-proliferative effects across a panel of cancer cell lines, with particular sensitivity observed in lines with PI3K/AKT pathway alterations.
| Cancer Type | Sensitive Cell Lines (% with GI50 < 1 µM) | Reference |
| Esophageal | 100% (3/3) | [1] |
| Breast | 87.5% (14/16) | [1] |
| Head and Neck | 67% (4/6) | [1] |
| Colorectal | 56% (14/25) | [1] |
| Leukemia | 53% (9/17) | [1] |
In Vivo Anti-tumor Efficacy
Vevorisertib has demonstrated significant, dose-dependent tumor growth inhibition in various xenograft and patient-derived xenograft (PDX) models.
| Model | Treatment and Dose | Tumor Growth Inhibition (%) | Reference |
| AN3CA Endometrial Cancer Xenograft | 120 mg/kg, daily | up to 92% | [2] |
| AKT1-E17K Endometrial PDX | 25 mg/kg, 5 days on/2 days off | 68% | [1][4] |
| AKT1-E17K Endometrial PDX | 50 mg/kg, 5 days on/2 days off | 78% | [1][4] |
| AKT1-E17K Endometrial PDX | 75 mg/kg, 5 days on/2 days off | 98% | [1][2][4] |
| DEN-induced HCC Rat Model (Combination with Sorafenib) | Not specified | Tumor progression reduced to 49.4% (vs 158.8% in control) | [5] |
Experimental Protocols
In Vitro Assays
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Cell Plating: Seed cells in 96-well plates at a density of 1,000-100,000 cells per well and incubate for 6-24 hours to allow for cell attachment.
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Drug Treatment: Treat cells with a serial dilution of Vevorisertib or vehicle control (e.g., DMSO) and incubate for a specified period (e.g., 72 hours).
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MTT Addition: Add 10 µL of MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well.
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Incubation: Incubate the plates for 2-4 hours at 37°C, or until a purple precipitate is visible.
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Solubilization: Add 100 µL of a detergent reagent (e.g., acidic isopropanol or a commercial solubilization solution) to each well to dissolve the formazan crystals.
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Absorbance Reading: Leave the plates at room temperature in the dark for 2 hours and then measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Calculate the half-maximal growth inhibition concentration (GI50) from the dose-response curves.
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Cell Lysis: Lyse treated and untreated cells in a suitable lysis buffer (e.g., NP-40 lysis buffer) containing protease and phosphatase inhibitors.[6]
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Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).
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SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
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Immunoblotting: Block the membrane and incubate with primary antibodies against total and phosphorylated forms of AKT (Ser473, Thr308) and PRAS40 (Thr246).[1][4] Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.[6]
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Detection: Incubate with a horseradish peroxidase-conjugated secondary antibody and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[7]
In Vivo Xenograft Studies
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Model: An endometrial PDX model harboring an AKT1-E17K mutation was utilized.[1]
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Dosing and Schedule: Vevorisertib was administered orally at doses of 25, 50, and 75 mg/kg on a 5 days on, 2 days off schedule for a duration of 20 days.[1][4][8]
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Tumor Growth Measurement: Tumor volume was monitored regularly using calipers.
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Endpoint: Tumor growth inhibition was calculated at the end of the treatment period. Tumor regrowth was also monitored after the cessation of treatment.[1][4]
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Model Induction: Cirrhosis and HCC were induced in rats by weekly intraperitoneal injections of DEN for 14 weeks.[5]
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Treatment Groups: Rats were randomized into control, sorafenib, Vevorisertib, and combination (Vevorisertib + sorafenib) groups and treated for 6 weeks.[5]
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Monitoring: Tumor progression was monitored by Magnetic Resonance Imaging (MRI).[5]
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Endpoint Analysis: At the end of the study, tumor size, number, and cell proliferation (Ki67 and Cyclin D1 staining) were assessed.[5]
Conclusion
The preclinical data for Vevorisertib strongly support its continued development as a targeted therapy for solid tumors with alterations in the PI3K/AKT pathway. Its potent and selective inhibition of all AKT isoforms, including the E17K mutant, translates to significant anti-proliferative activity in vitro and robust anti-tumor efficacy in vivo. The detailed experimental protocols provided in this guide are intended to aid researchers in designing and interpreting further studies to fully elucidate the therapeutic potential of Vevorisertib.
References
- 1. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Targeting AKT1-E17K and the PI3K/AKT Pathway with an Allosteric AKT Inhibitor, ARQ 092 | PLOS One [journals.plos.org]
- 5. Effect of Novel AKT Inhibitor Vevorisertib as Single Agent and in Combination with Sorafenib on Hepatocellular Carcinoma in a Cirrhotic Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AKT inhibition overcomes rapamycin resistance by enhancing the repressive function of PRAS40 on mTORC1/4E-BP1 axis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Proline-rich Akt Substrate of 40 kDa (PRAS40) Is a Physiological Substrate of Mammalian Target of Rapamycin Complex 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
